molecular formula C23H21NO6S B12181216 N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12181216
M. Wt: 439.5 g/mol
InChI Key: PKHLBDONZXKBPQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a structurally complex oxathiine derivative. Its core consists of a 5,6-dihydro-1,4-oxathiine ring system substituted at position 2 with a carboxamide group and at position 3 with a phenyl group. The carboxamide nitrogen is further functionalized with a furan-2-ylmethyl and a 4-methoxyphenyl substituent, while the oxathiine ring is fully oxidized to a 4,4-dioxide (sulfone) configuration. This compound belongs to the oxathiine class, which is historically associated with systemic fungicidal activity, particularly targeting fungal succinate dehydrogenase (SDH) in Basidiomycetes .

Properties

Molecular Formula

C23H21NO6S

Molecular Weight

439.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H21NO6S/c1-28-19-11-9-18(10-12-19)24(16-20-8-5-13-29-20)23(25)21-22(17-6-3-2-4-7-17)31(26,27)15-14-30-21/h2-13H,14-16H2,1H3

InChI Key

PKHLBDONZXKBPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a furan ring and an oxathiine moiety, suggests various therapeutic applications. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

The molecular formula of the compound is C23H21NO6SC_{23}H_{21}NO_{6}S with a molecular weight of 439.5 g/mol. The IUPAC name is N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide. The structure includes various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H21NO6S
Molecular Weight439.5 g/mol
IUPAC NameN-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

Anticancer Activity

Research indicates that compounds similar to N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine have demonstrated significant anticancer properties . For instance, derivatives of furan and oxathiine structures have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study highlighted that furan-based compounds exhibit cytotoxic effects against breast cancer cells by modulating pathways involved in cell survival and apoptosis .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities . Furan derivatives have been reported to possess antibacterial and antifungal properties. In vitro studies have shown that furan-containing compounds can inhibit the growth of various pathogenic bacteria and fungi by disrupting their cellular functions . This activity is particularly relevant in addressing antibiotic resistance.

Anti-inflammatory Effects

Preliminary studies suggest that N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine may exhibit anti-inflammatory effects . Compounds with similar frameworks have been observed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes . This positions the compound as a candidate for further investigation in inflammatory disease models.

The biological activities of N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine are likely mediated through several mechanisms:

  • Cell Cycle Regulation : Induction of cell cycle arrest at various checkpoints.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and microbial metabolism.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticancer Study : A derivative exhibited IC50 values in the low micromolar range against MCF7 breast cancer cells, indicating potent anticancer activity.
  • Antimicrobial Testing : In vitro assays showed effective inhibition against Staphylococcus aureus and Candida albicans at concentrations below 100 µg/mL.
  • Inflammation Model : In vivo studies demonstrated reduced edema in rat paw models following administration of similar furan derivatives.

Comparison with Similar Compounds

Oxycarboxin (2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide)

  • Structure : Features a methyl group at position 2, a phenyl-substituted carboxamide at position 3, and a 4,4-dioxide oxathiine ring.
  • Activity : A systemic fungicide inhibiting SDH in Basidiomycetes .
  • Key Difference : The target compound replaces oxycarboxin’s methyl (position 2) and phenyl (carboxamide) groups with a 3-phenyl ring and a bis-aryl-substituted carboxamide (furan-2-ylmethyl and 4-methoxyphenyl). These modifications likely alter steric and electronic interactions with SDH.

Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide)

  • Structure: The parent sulfide (non-oxidized) form of oxycarboxin.
  • Activity : Fungicidal but less stable than its oxidized counterparts. Oxidation to sulfone (oxycarboxin) enhances systemic activity .

Carboxin Sulfoxide (Intermediate Oxide)

  • Structure : Features a sulfoxide (S=O) group instead of a sulfone (SO₂).
  • Role : A metabolic intermediate between carboxin and oxycarboxin .
  • Key Difference : The target compound’s fully oxidized sulfone group may confer greater stability and reduced metabolic degradation compared to sulfoxide intermediates.

Structural and Bioactivity Comparison Table

Compound Name Substituents (Position) Oxidation State Key Functional Groups Primary Use/Activity
Target Compound 3-Phenyl, N-(furan-2-ylmethyl/4-MeOPh) Sulfone (SO₂) Bis-aryl carboxamide, dihydrooxathiine Hypothetical SDH inhibitor (fungicide)
Oxycarboxin 2-Methyl, N-phenyl Sulfone (SO₂) Methyl, phenyl carboxamide Systemic fungicide (Basidiomycetes)
Carboxin 2-Methyl, N-phenyl Sulfide (S) Methyl, phenyl carboxamide Fungicide (precursor to oxycarboxin)
Carboxin Sulfoxide 2-Methyl, N-phenyl Sulfoxide (S=O) Methyl, phenyl carboxamide Metabolic intermediate

Implications of Structural Modifications

Steric Effects: The bulky 3-phenyl group and bis-aryl carboxamide may restrict binding to SDH’s ubiquinone site, altering antifungal specificity or potency.

Metabolic Stability : The sulfone group (shared with oxycarboxin) resists further oxidation, suggesting prolonged half-life compared to carboxin or its sulfoxide .

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